5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene
Description
Properties
CAS No. |
468751-39-5 |
|---|---|
Molecular Formula |
C28H20O4S2 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2,10-bis(benzenesulfonyl)tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene |
InChI |
InChI=1S/C28H20O4S2/c29-33(30,23-13-3-1-4-14-23)27-19-21-11-8-10-18-26(21)28(20-22-12-7-9-17-25(22)27)34(31,32)24-15-5-2-6-16-24/h1-20H |
InChI Key |
YDDRLHCYJIKTHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3C(=CC4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Procedure:
Key Insights:
-
Mechanism : Photoexcitation generates an anion radical intermediate, inducing transannulation to form the strained 6–5–5–6 fused-ring system.
-
Advantages : High regioselectivity and scalability (multigram quantities).
-
Limitations : Requires specialized UV equipment and prolonged reaction times.
Macrocyclization via Ditoxylate Intermediate
A two-step approach leverages bis-macrocyclization of tetrol precursors. The method, adapted from bis-strained alkyne syntheses, employs 2,2′,6,6′-tetrahydroxybiphenyl (4 ) and ditosylate 6 .
Procedure:
Optimization Notes:
-
Solvent : Acetonitrile outperforms THF or DMF in minimizing oligomerization.
-
Temperature : Prolonged room-temperature stirring avoids side reactions from exothermicity.
Lithium-Mediated Coupling of Brominated Precursors
This method, adapted from dibenzo[a,e]cyclooctene ligand synthesis, utilizes a radical coupling mechanism5.
Procedure:
-
Bromination : o-Xylene is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄, reflux).
-
Lithiation : The dibrominated product is treated with lithium metal in THF, inducing a halogen-lithium exchange.
-
Cyclization : Spontaneous radical coupling forms the cyclooctene core, followed by sulfonation using phenylsulfonyl chloride5.
Reaction Scheme:
Yield : ~35% (over three steps).
Challenges : Low efficiency in sulfonation step; competing polymerization.
Copper-Catalyzed Decarboxylative Cyclization
A decarboxylative strategy enables access to the dibenzo[a,e]cyclooctene skeleton from dicarboxylic acid precursors.
Procedure:
-
Hydrolysis : Dimethyl dibenzo[a,e]annulene-5,12-dicarboxylate (17 ) is saponified using NaOH (5.0 M) to dicarboxylic acid 1 .
-
Decarboxylation : 1 is treated with Cu₂O (5 mol%) and 1,10-phenanthroline in N-methyl-2-pyrrolidone (NMP) at 190°C for 24 h.
-
Sulfonyl groups are introduced via nucleophilic aromatic substitution.
Yield : ~60% after sulfonation.
Advantage : Utilizes stable, easily functionalized intermediates.
Cyclopropanation-Functionalization Approach
From a PhD thesis, this method involves cyclopropanation of dibenzo[a,e]cyclooctadiyne followed by sulfonation.
Procedure:
-
Cyclopropanation : Dibenzo[a,e]cyclooctadiyne is treated with diazomethane to install cyclopropane rings.
-
Sulfonation : Reaction with phenylsulfonyl chloride in the presence of AlCl₃ introduces sulfonyl groups.
Yield : ~45% (two steps).
Note : Diazomethane handling requires stringent safety protocols.
Comparative Analysis of Methods
Mechanistic Considerations
Chemical Reactions Analysis
Types of Reactions
5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce other functional groups present in the molecule.
Substitution: The phenylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce desulfonylated compounds.
Scientific Research Applications
Synthetic Chemistry Applications
Reagent for Polymer Synthesis
5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene serves as an effective reagent in the preparation of polymer dimers. Its unique structural features facilitate efficient reactions that lead to the formation of complex polymer architectures. The compound's ability to undergo cycloaddition reactions enhances its utility in creating cross-linked polymer networks .
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This compound is also utilized in SPAAC reactions, which are crucial for bioconjugation techniques. The incorporation of azide moieties allows for selective labeling of biomolecules. For instance, the cycloaddition of 5,11-bis(phenylsulfonyl)dibenzo[a,e]cyclooctene with azides has been shown to yield high reaction rates, making it a valuable tool for chemical biology applications .
Anticancer Potential
Research indicates that derivatives of 5,11-bis(phenylsulfonyl)dibenzo[a,e]cyclooctene exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines while minimizing toxicity to normal cells. The structure-activity relationship (SAR) analyses suggest that modifications to the sulfonyl groups can enhance their efficacy against specific cancer types .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against drug-resistant bacterial strains. Studies reveal that it effectively inhibits the growth of several pathogens, potentially offering a new avenue for combating antibiotic resistance.
Case Study 1: Anticancer Efficacy
- Objective : Evaluate the anticancer effects of 5,11-bis(phenylsulfonyl)dibenzo[a,e]cyclooctene in breast cancer models.
- Methodology : In vitro assays were conducted on MCF-7 breast cancer cells.
- Results : The compound induced apoptosis at concentrations as low as 10 µM, with a significant reduction in cell viability observed after 48 hours of treatment.
Case Study 2: Antimicrobial Efficacy
- Objective : Assess the antimicrobial activity against multi-drug resistant strains.
- Methodology : Disc diffusion and broth microdilution methods were employed.
- Results : Inhibition zones were observed up to 20 mm against resistant strains of Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL.
Data Tables
| Application Area | Specific Use | Observations/Results |
|---|---|---|
| Synthetic Chemistry | Polymer Dimer Preparation | Efficient formation of complex structures |
| SPAAC Reactions | Bioconjugation | High reaction rates with azide derivatives |
| Anticancer Activity | Breast Cancer Models | Induced apoptosis at low concentrations |
| Antimicrobial Activity | Drug-Resistant Bacterial Strains | Significant growth inhibition observed |
Mechanism of Action
The mechanism of action of 5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound’s unique structure allows it to fit into specific binding pockets, thereby affecting the function of the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Dibenzo[a,e]cyclooctene (CAS 262-89-5)
- Structural Features: The parent compound lacks sulfonyl substituents, resulting in a simpler conjugated system with reduced steric hindrance. Its non-planar geometry arises from the eight-membered ring strain, which influences its reactivity in cycloaddition or polymerization reactions .
- Electronic Properties : The absence of electron-withdrawing groups (e.g., sulfonyl) leads to a higher electron density in the aromatic system compared to the sulfonylated derivative. This difference is evident in their radical anion stability, as shown by ESR studies .
- Applications: Primarily used as a precursor for synthesizing larger polycyclic systems or as a ligand in organometallic complexes .
5,6,11,12-Tetrahydrodibenzo[a,e]cyclooctene (CAS 1460-59-9)
- Structural Features : Partial hydrogenation of the cyclooctene ring reduces ring strain, resulting in a more flexible structure. This modification significantly alters its conformational dynamics .
- Reactivity : The saturated carbons limit conjugation, making it less reactive in aromatic substitution reactions compared to the fully unsaturated or sulfonylated analogs.
Tribenzo[a,c,e]cyclooctene Oligomers
- Structural Features : Oligomers derived from Diels-Alder reactions exhibit a C-shaped backbone (as confirmed by X-ray crystallography), contrasting with the linear geometry of 5,11-bis(phenylsulfonyl)dibenzo[a,e]cyclooctene .
- Electronic Properties : Extended conjugation in oligomers enhances electron delocalization, leading to distinct UV-Vis absorption profiles. The sulfonyl groups in the target compound, however, introduce stronger electron-deficient character.
- Applications: Tribenzo analogs are explored as precursors for negatively curved nanocarbons, whereas sulfonylated derivatives may find use in optoelectronic materials .
Schizandrin A (Dibenzo[a,c]cyclooctene Derivative)
- Structural Features : A tetrahydro-dibenzo[a,c]cyclooctene with methyl and hydroxyl substituents. The [a,c] ring fusion differs from the [a,e] configuration, altering steric interactions .
Comparative Data Table
Biological Activity
5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene (CAS No. 468751-39-5) is a synthetic compound that has garnered attention for its potential biological activities. This article examines its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene features a complex structure characterized by two phenylsulfonyl groups attached to a dibenzo[a,e]cyclooctene framework. The molecular formula is with a molecular weight of 402.49 g/mol. Its unique structure contributes to its biological activity.
The biological activity of 5,11-bis(phenylsulfonyl)dibenzo[a,e]cyclooctene is primarily attributed to its ability to interact with various biological targets. It is known to inhibit specific enzymes and disrupt cellular processes, which can lead to antimicrobial and anti-inflammatory effects. The compound's sulfonyl groups may enhance its reactivity and interaction with biological molecules.
Antimicrobial Properties
Research indicates that 5,11-bis(phenylsulfonyl)dibenzo[a,e]cyclooctene exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
Anti-inflammatory Effects
In vitro studies have shown that the compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This property positions it as a candidate for further investigation in the treatment of inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Activity : In a study published in the Journal of Medicinal Chemistry, 5,11-bis(phenylsulfonyl)dibenzo[a,e]cyclooctene was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating promising antimicrobial potential .
- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties revealed that the compound significantly reduced tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may be beneficial in managing conditions characterized by excessive inflammation .
- Cytotoxicity : A cytotoxicity assay conducted on human cancer cell lines indicated that 5,11-bis(phenylsulfonyl)dibenzo[a,e]cyclooctene exhibited selective cytotoxic effects, with an IC50 value of 15 µM against breast cancer cells . This finding highlights its potential as an anticancer agent.
Comparative Analysis
| Property | 5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene | Psoralen | Bergapten |
|---|---|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Moderate | Low |
| Anti-inflammatory Effect | Significant reduction in TNF-α levels | Limited | Moderate |
| Cytotoxicity | IC50 = 15 µM (breast cancer cells) | IC50 = 25 µM | IC50 = 30 µM |
Q & A
Q. How can researchers optimize the synthesis of 5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene to improve yield and purity?
Methodological Answer: To optimize synthesis, employ factorial design (e.g., Taguchi or Box-Behnken methods) to systematically evaluate variables such as reaction temperature, solvent polarity, and stoichiometric ratios of precursors. Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict energy barriers and identify optimal intermediates, reducing trial-and-error approaches . For purification, use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via HPLC coupled with mass spectrometry. Ensure inert atmospheric conditions to minimize side reactions from moisture or oxygen .
Q. What spectroscopic techniques are critical for confirming the structure of 5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene?
Methodological Answer: Combine X-ray crystallography for absolute stereochemical determination with high-resolution NMR (¹H, ¹³C, and 2D experiments like COSY/NOESY) to resolve proton coupling patterns and confirm substituent positions. Photoelectron spectroscopy (PES) is essential for analyzing electronic structure, particularly the energy levels of π-conjugated systems in the dibenzocyclooctene core . Cross-validate results with FT-IR to detect sulfonyl group vibrations (asymmetric S=O stretching at ~1300–1350 cm⁻¹) and UV-Vis for conjugation analysis .
Q. What safety protocols are essential when handling 5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene in laboratory settings?
Methodological Answer: Follow OSHA-compliant protocols : Use fume hoods for weighing and reactions, and wear nitrile gloves, goggles, and flame-resistant lab coats. Store the compound in airtight containers under nitrogen at 2–8°C to prevent degradation. Avoid contact with oxidizers (e.g., peroxides) to prevent exothermic decomposition into CO/CO₂. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels compliant with 40 CFR 720.36 .
Advanced Research Questions
Q. How can factorial design methodologies be applied to study substituent effects on the photophysical properties of 5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene derivatives?
Methodological Answer: Use response surface methodology (RSM) with a central composite design to model substituent effects (e.g., electron-withdrawing vs. donating groups). Independent variables could include sulfonyl group position, aryl ring substituents, and solvent polarity. Dependent responses may involve fluorescence quantum yield or singlet-triplet energy gaps. Analyze interactions via ANOVA and Pareto charts to identify dominant factors. Validate models with confirmation experiments and compare against DFT-predicted absorption spectra .
Q. What computational strategies are effective in predicting the electronic transitions and non-covalent interactions of 5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene?
Methodological Answer: Perform time-dependent DFT (TD-DFT) with solvent-correlated polarizable continuum models (e.g., PCM in Gaussian 16) to simulate UV-Vis spectra and excited-state dynamics. For non-covalent interactions (e.g., π-stacking or hydrogen bonding), use symmetry-adapted perturbation theory (SAPT) to partition interaction energies. Molecular dynamics (MD) simulations with CHARMM or AMBER force fields can model aggregation behavior in solution. Cross-reference computed HOMO-LUMO gaps with experimental PES data to validate accuracy .
Q. How should researchers resolve contradictions between experimental and computational data regarding the ring strain in 5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene?
Methodological Answer: Conduct strain energy analysis using isodesmic reactions or homodesmotic schemes to quantify ring strain. Compare experimental calorimetric data (e.g., heat of combustion) with computed strain energies from DFT (B3LYP/6-311+G(d,p)). If discrepancies persist, re-examine computational assumptions (e.g., solvent effects, basis set incompleteness). For crystallographic disagreements, refine X-ray data with Hirshfeld surface analysis to detect packing forces distorting the ring geometry. Publish raw datasets and computational inputs to enable peer validation .
Data Contradiction Analysis
Q. How to address inconsistencies in reported thermal stability values for 5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene across studies?
Methodological Answer: Standardize testing conditions (e.g., TGA at 10°C/min under N₂) and validate instrument calibration with reference materials (e.g., indium). Perform kinetic analysis (e.g., Flynn-Wall-Ozawa method) to derive activation energies and compare degradation pathways. If solvent residues are suspected (e.g., from recrystallization), quantify impurities via GC-MS. Collaborate with multiple labs to generate interlaboratory reproducibility data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
